molecular formula C13H14N6O2S B6581440 5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide CAS No. 1239460-38-8

5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B6581440
CAS No.: 1239460-38-8
M. Wt: 318.36 g/mol
InChI Key: LHRHDBDSPZLPDZ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2S and its molecular weight is 318.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.08989488 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-(furan-2-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-19-8-15-18-13(19)22-6-4-14-12(20)10-7-9(16-17-10)11-3-2-5-21-11/h2-3,5,7-8H,4,6H2,1H3,(H,14,20)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRHDBDSPZLPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a pyrazole derivative with a furan ring and a triazole moiety. Its structural formula is represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those similar to the compound . The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against different pathogens:

Compound NamePathogenMIC (μg/mL)
5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.125
This compoundEscherichia coli0.5
5-(furan-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazoleCandida albicans0.25

These results indicate that the presence of both furan and triazole moieties significantly enhances the antimicrobial activity against a range of bacterial and fungal strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring interacts with microbial enzymes or cell membranes, disrupting vital cellular processes. This interaction may involve inhibition of ergosterol synthesis in fungi or interference with DNA replication in bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and furan rings can significantly influence biological activity. For instance:

  • Substituents on Triazole : Electron-donating groups at specific positions enhance antibacterial efficacy.
  • Furan Ring Modifications : Alterations in the furan substituents can improve antifungal activity.
  • Chain Length Variations : The length of the alkyl chain connecting the triazole to other functional groups affects potency .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profile of compounds related to this compound:

Case Study 1: Antifungal Efficacy

In vitro tests demonstrated that derivatives with longer alkyl chains exhibited enhanced antifungal properties against Candida species when compared to their shorter-chain counterparts. The most potent derivative showed an EC50 value of 6 μg/mL against Candida albicans .

Case Study 2: Antibacterial Potency

Another study focused on the antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant inhibition at concentrations as low as 0.125 μg/mL, outperforming standard antibiotics like vancomycin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The incorporation of the furan and triazole groups enhances the interaction with microbial enzymes, leading to effective inhibition.

Antifungal Properties

The compound has demonstrated antifungal activity in several studies. The presence of the triazole ring is particularly noteworthy as it is known for its ability to inhibit fungal cytochrome P450 enzymes, essential for ergosterol biosynthesis in fungi . This mechanism makes it a candidate for developing antifungal agents.

Anticancer Potential

Emerging studies suggest that compounds containing pyrazole and triazole units may act as selective androgen receptor modulators (SARMs), which can be beneficial in treating androgen-dependent cancers such as prostate cancer . The ability to modulate receptor activity selectively opens avenues for targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of 1,2,4-triazoles revealed that certain modifications led to enhanced antimicrobial efficacy compared to standard antibiotics. For example, a derivative similar to the target compound showed reduced MIC values against Pseudomonas aeruginosa, indicating improved potency .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives were tested against various fungal strains. The results indicated that specific structural modifications significantly increased their antifungal activity compared to traditional antifungals .

Summary of Findings

The applications of 5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide span across several fields:

ApplicationDescriptionEvidence Source
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntifungalInhibits fungal growth via cytochrome P450 inhibition
AnticancerPotential SARM for treating prostate cancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide and its analogs?

  • Methodological Answer : A common synthetic approach involves refluxing a mixture of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamides in ethanol and aqueous KOH. After heating under reflux for 1 hour, the product is precipitated in water, filtered, and recrystallized from ethanol . Modifications to substituents (e.g., altering the triazole or pyrazole rings) require adjusting the starting materials and reaction conditions (e.g., solvent polarity, temperature) to optimize yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H NMR (to verify proton environments), IR spectroscopy (to identify functional groups like thiols or amides), LC-MS (for molecular weight validation), and elemental analysis (to confirm empirical formulas). For example, reports using these techniques to confirm the individuality of triazole-pyrazole hybrids .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Methodological Answer : Initial screening often combines computational prediction (e.g., PASS program for activity profiling) and in vitro assays (e.g., enzyme inhibition or cytotoxicity tests). Molecular docking (using tools like AutoDock Vina) predicts binding affinities to targets like kinases or receptors, guiding further experimental validation .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s biological targets?

  • Methodological Answer : Molecular docking involves:

  • Target selection : Prioritize proteins with structural homology to known targets of triazole/pyrazole hybrids (e.g., cyclooxygenase-2, kinases).
  • Ligand preparation : Optimize the compound’s 3D structure using energy minimization (e.g., MMFF94 force field).
  • Docking simulation : Compare binding poses and scores (e.g., ΔG values) against reference ligands. highlights this approach to predict anti-inflammatory and antimicrobial activity .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability . To address this:

  • Pharmacokinetic studies : Measure plasma stability and metabolic half-life using HPLC or LC-MS.
  • Prodrug design : Modify labile groups (e.g., esterifying carboxyl groups) to enhance absorption.
  • In vivo models : Use rodent inflammation models (e.g., carrageenan-induced paw edema) with dose-response comparisons .

Q. How does modifying substituents on the triazole or pyrazole rings affect bioactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key:

Substituent ModificationObserved EffectReference
4-Methyl triazole Enhanced metabolic stability
Furan-2-yl pyrazole Increased anti-exudative activity
Sulfanylethyl linker Improved solubility and target binding
  • Computational tools (e.g., CoMFA) can model electronic and steric effects of substituents .

Q. How to design experiments validating anti-exudative activity observed in preliminary studies?

  • Methodological Answer : Use a multi-tiered approach:

  • In vitro : Inhibit VEGF-induced vascular permeability in endothelial cell monolayers.
  • In vivo : Apply murine models of pleural effusion or edema, measuring fluid volume reduction.
  • Mechanistic analysis : Quantify inflammatory markers (e.g., TNF-α, IL-6) via ELISA post-treatment .

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